molecular formula C9H9BrO B3111523 5-Bromoisochroman CAS No. 182949-89-9

5-Bromoisochroman

Cat. No.: B3111523
CAS No.: 182949-89-9
M. Wt: 213.07 g/mol
InChI Key: HDHXNQYPFLNOOP-UHFFFAOYSA-N
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Description

5-Bromoisochroman is an organic compound with the molecular formula C9H9BrO. It belongs to the class of isochromans, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 5-position of the isochroman ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromoisochroman can be synthesized through several methods. One common approach involves the bromination of isochroman using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically takes place in an organic solvent such as carbon tetrachloride at elevated temperatures.

Another method involves the use of pyridinium bromochromate (PBC) in acetic acid medium. This method is efficient and provides high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the bromination reaction is carried out in a controlled environment to ensure consistent quality and yield. The choice of brominating agent and reaction conditions can be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromoisochroman undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The isochroman ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the isochroman ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 5-azidoisochroman or 5-thiocyanatoisochroman.

    Oxidation: Formation of this compound-1-one.

    Reduction: Formation of isochroman or partially reduced derivatives.

Scientific Research Applications

5-Bromoisochroman has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromoisochroman depends on the specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can influence the binding affinity and selectivity of the compound towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroisochroman: Similar structure but with a chlorine atom instead of bromine.

    5-Fluoroisochroman: Contains a fluorine atom at the 5-position.

    5-Iodoisochroman: Contains an iodine atom at the 5-position.

Uniqueness

5-Bromoisochroman is unique due to the specific reactivity of the bromine atom, which makes it suitable for a wide range of chemical transformations. The bromine atom’s size and electronegativity provide distinct properties compared to other halogenated isochromans, influencing its reactivity and applications in synthesis and biological studies.

Properties

IUPAC Name

5-bromo-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHXNQYPFLNOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292618
Record name 5-Bromo-3,4-dihydro-1H-2-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182949-89-9
Record name 5-Bromo-3,4-dihydro-1H-2-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182949-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3,4-dihydro-1H-2-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3,4-dihydro-1H-2-benzopyran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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